2-amino-N-(4-fluorophenyl)benzamide
Overview
Description
2-amino-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O. It is a derivative of benzamide, where the amine group is attached to the benzene ring, and a fluorine atom is substituted at the para position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Result of Action
FNA has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In vitro antiproliferative assays indicate that FNA exhibits solid tumor cell inhibitory activities . Moreover, FNA has been shown to promote apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor activity .
Biochemical Analysis
Biochemical Properties
The synthesized molecules of 2-amino-N-(4-fluorophenyl)benzamide exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and were especially potent against HDAC3 activity . This suggests that this compound interacts with these enzymes, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In vitro studies have shown that this compound has a significant inhibitory effect on both solid tumor cells and nonsolid tumor cells . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potent activity against HDAC3 suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is typically stored at room temperature, suggesting that it has a reasonable degree of stability .
Metabolic Pathways
Its interaction with HDAC enzymes suggests that it may be involved in histone acetylation and deacetylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorophenyl)benzamide typically involves the condensation of 2-aminobenzamide with 4-fluoroaniline. One common method includes the use of isatoic anhydride as a starting material, which reacts with 4-fluoroaniline under microwave-assisted conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides with different functional groups.
Scientific Research Applications
2-amino-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA): This compound is a potent HDAC3 inhibitor with significant anticancer activity.
2-amino-6-fluorobenzoic acid: Another fluorinated benzamide derivative used in the synthesis of heterocycles.
Uniqueness
2-amino-N-(4-fluorophenyl)benzamide is unique due to its specific substitution pattern and the presence of both amine and fluorine groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit HDACs and potential antimicrobial activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGBBCJEMBUAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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